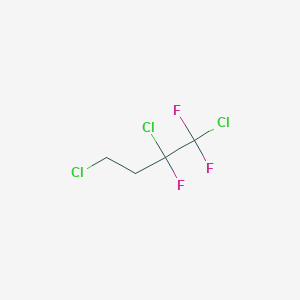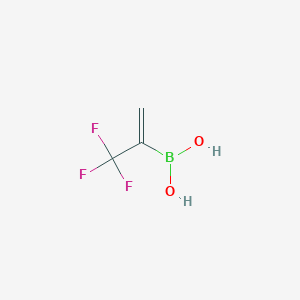
5-Fluoro-2-methoxybenzenesulfonyl chloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related sulfonyl chlorides involves multiple steps, including nitration, acetylation, and condensation reactions. For instance, the synthesis of 5-(4-Fluorophenylsulfonyloxy)-2-acetaminonitrobenzene, an intermediate of Luxabendazole, starts from 4-aminophenol and involves acetylation, nitration, and condensation with p-fluorobenzenesulfonyl chloride . Similarly, the synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride is achieved through a Schiemann reaction, oxychlorination, and nitration . These methods suggest that the synthesis of 5-Fluoro-2-methoxybenzenesulfonyl chloride could potentially involve similar steps, adjusted for the presence of a methoxy group and the specific positions of the substituents on the benzene ring.
Molecular Structure Analysis
The molecular structure of sulfonyl chlorides is characterized by the presence of a sulfonyl group (SO2Cl) attached to an aromatic ring. The presence of electron-withdrawing groups, such as fluorine, can significantly affect the reactivity of the molecule. For example, 4-Fluorobenzenesulfonyl chloride is an excellent activating agent for the covalent attachment of biologicals to solid supports due to the electron-withdrawing property of the fluoride atom . This suggests that the molecular structure of 5-Fluoro-2-methoxybenzenesulfonyl chloride would also exhibit unique reactivity due to the influence of the fluorine and methoxy substituents.
Chemical Reactions Analysis
Sulfonyl chlorides are versatile intermediates in organic synthesis and can undergo various chemical reactions. They can react with primary or secondary hydroxyl groups to form sulfonate leaving groups . Additionally, they can be used to prepare thioethers, which can be further oxidatively cleaved to yield sulfonyl chlorides . These reactions highlight the potential of 5-Fluoro-2-methoxybenzenesulfonyl chloride to participate in a range of synthetic transformations.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 5-Fluoro-2-methoxybenzenesulfonyl chloride are not directly reported, the properties of similar compounds can provide some insights. Sulfonyl chlorides are generally reactive towards nucleophiles due to the presence of the sulfonyl chloride group. The introduction of a fluorine atom can increase the electrophilicity of the sulfonyl group, while a methoxy group can influence the solubility and potentially stabilize the compound through resonance . These properties are important for the handling and application of sulfonyl chlorides in chemical synthesis.
Applications De Recherche Scientifique
1. Biological Covalent Attachment
A study has demonstrated the use of benzenesulfonyl chloride derivatives, like 4-fluorobenzenesulfonyl chloride, as activating agents for covalent attachment of biological substances to solid supports. These derivatives are efficient in reacting with hydroxyl groups to form activated solid supports, which can be used for attaching enzymes, antibodies, and other biologicals, retaining their biological function. This has potential therapeutic applications in bioselective separation processes (Chang et al., 1992).
2. Synthesis of Intermediates for Pesticides
The synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a close relative of 5-fluoro-2-methoxybenzenesulfonyl chloride, has been utilized in preparing key intermediates for pesticides, demonstrating the chemical's role in agricultural chemical synthesis. This derivative is part of the process for creating herbicidal compounds (Du et al., 2005).
3. Chemosensors for Metal Ion Detection
A related compound, 5-fluoro-2-hydroxybenzaldehyde, has been used in developing chemosensors for detecting metal ions like copper. This application is significant in environmental monitoring and biological studies, where sensitive detection of metal ions is crucial (Gao et al., 2014).
4. Quantum Chemical Studies for Corrosion Inhibition
Derivatives of 5-fluoro-2-methoxybenzenesulfonyl chloride have been examined for their corrosion inhibition properties on iron. These studies, involving quantum chemical calculations and molecular dynamics simulations, suggest the potential application of these compounds in protecting metals against corrosion, which is vital in industrial applications (Kaya et al., 2016).
Safety and Hazards
The compound is classified as dangerous, with hazard statements H314;H302+H312+H332 indicating that it can cause severe skin burns and eye damage, and is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing its mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Propriétés
IUPAC Name |
5-fluoro-2-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO3S/c1-12-6-3-2-5(9)4-7(6)13(8,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEBMKPHZDSPFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382643 | |
| Record name | 5-fluoro-2-methoxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methoxybenzenesulfonyl chloride | |
CAS RN |
67475-56-3 | |
| Record name | 5-fluoro-2-methoxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-2-methoxybenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[4-(Trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1304073.png)

![1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine](/img/structure/B1304082.png)

